[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993958
InChI: InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3/t23-/m1/s1
SMILES:
Molecular Formula: C26H35NO3
Molecular Weight: 409.6 g/mol

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate

CAS No.:

Cat. No.: VC17993958

Molecular Formula: C26H35NO3

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate -

Specification

Molecular Formula C26H35NO3
Molecular Weight 409.6 g/mol
IUPAC Name [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate
Standard InChI InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3/t23-/m1/s1
Standard InChI Key ICOFQCJKJOISKD-HSZRJFAPSA-N
Isomeric SMILES CC(C)C(=O)OC1=C(C=C(C=C1)C=O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Canonical SMILES CC(C)C(=O)OC1=C(C=C(C=C1)C=O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Introduction

Synthesis and Preparation

The synthesis of this compound likely involves several steps, including the formation of the di(propan-2-yl)amino group and the introduction of the formyl group onto the phenyl ring. Common methods for introducing a formyl group include the Vilsmeier-Haack reaction or the Duff reaction.

Synthesis Steps:

  • Formation of the Amino Group: This could involve the reaction of a phenylpropyl halide with di(propan-2-yl)amine.

  • Introduction of the Formyl Group: This might be achieved through a Vilsmeier-Haack reaction using a formylating agent like DMF and POCl3.

Potential Applications

Given its structural features, this compound could be of interest in various fields:

  • Pharmaceuticals: The presence of a chiral center and a formyl group suggests potential biological activity. Chiral compounds often exhibit specific interactions with biological targets.

  • Organic Synthesis: The formyl group provides a reactive site for further modifications, making it a useful intermediate in organic synthesis.

Research Findings and Future Directions

While specific research findings on this compound are not available, related compounds with similar structural features have shown promise in biological applications. For instance, compounds with chiral centers and reactive functional groups are often explored as potential inhibitors or agonists in pharmacological studies.

Future Research Directions:

  • Biological Activity Screening: Investigating the compound's interactions with biological targets could reveal potential therapeutic applications.

  • Chemical Reactivity Studies: Exploring the reactivity of the formyl group could lead to new synthetic pathways or derivatives with interesting properties.

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